

Application Notes and Protocols for GR 94800 In Vivo Administration

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Compound of Interest

Compound Name: GR 94800

Cat. No.: B1672131

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Introduction

GR 94800 is a potent and selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. It is a linear heptapeptide with the structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂. Tachykinins, such as neurokinin A (NKA), are neuropeptides involved in a variety of physiological processes, including inflammation, smooth muscle contraction, and pain transmission. The NK2 receptor is the primary receptor for NKA. Antagonism of the NK2 receptor is a therapeutic strategy being investigated for conditions like irritable bowel syndrome (IBS) and asthma. These application notes provide an overview of the in vivo administration of **GR 94800**, including its mechanism of action, and detailed protocols for its use in relevant animal models.

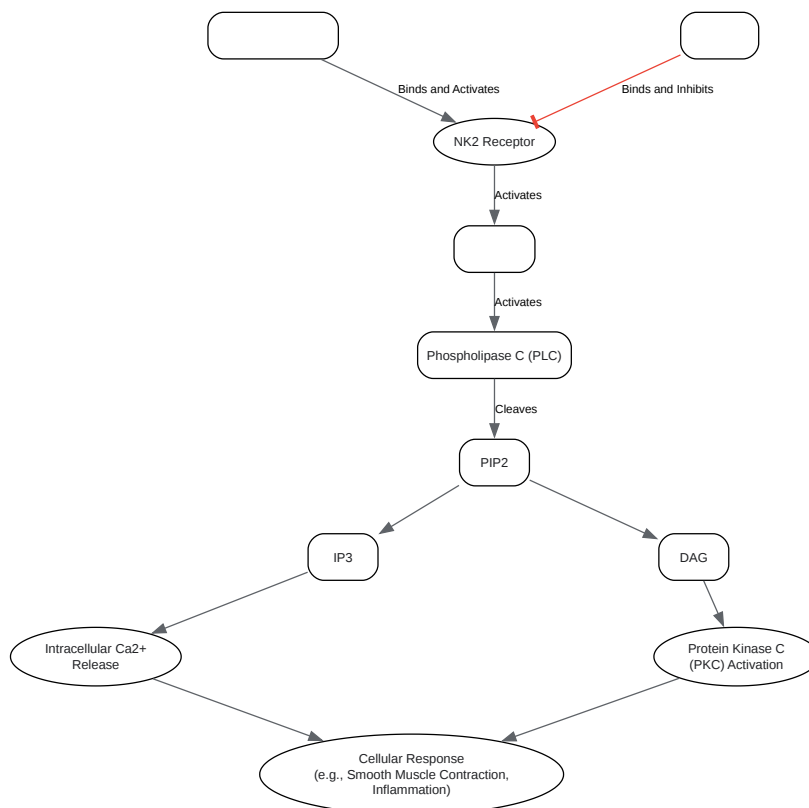
Physicochemical and Pharmacological Properties

A summary of the key properties of **GR 94800** is presented in the table below.

Property	Value	Reference
Structure	PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH ₂	[1](--INVALID-LINK--)
Molecular Formula	C ₄₉ H ₆₁ N ₉ O ₈	[1](--INVALID-LINK--)
Molecular Weight	904.06 g/mol	[1](--INVALID-LINK--)
Receptor Selectivity	pKB for NK2 = 9.6	[2](--INVALID-LINK--)
pKB for NK1 = 6.4	[2](--INVALID-LINK--)	
pKB for NK3 = 6.0	[2](--INVALID-LINK--)	

Mechanism of Action: NK2 Receptor Signaling Pathway

GR 94800 acts as a competitive antagonist at the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor typically initiates a signaling cascade that leads to various cellular responses. **GR 94800** blocks this binding, thereby inhibiting the downstream effects of NKA.



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NK2 Receptor Signaling Pathway

In Vivo Administration Protocols

Due to its peptide nature, **GR 94800** is expected to have low oral bioavailability. Therefore, parenteral routes of administration such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) are recommended for in vivo studies. The optimal dose and vehicle should be determined empirically for each specific animal model and experimental design.

General Considerations for Vehicle Formulation

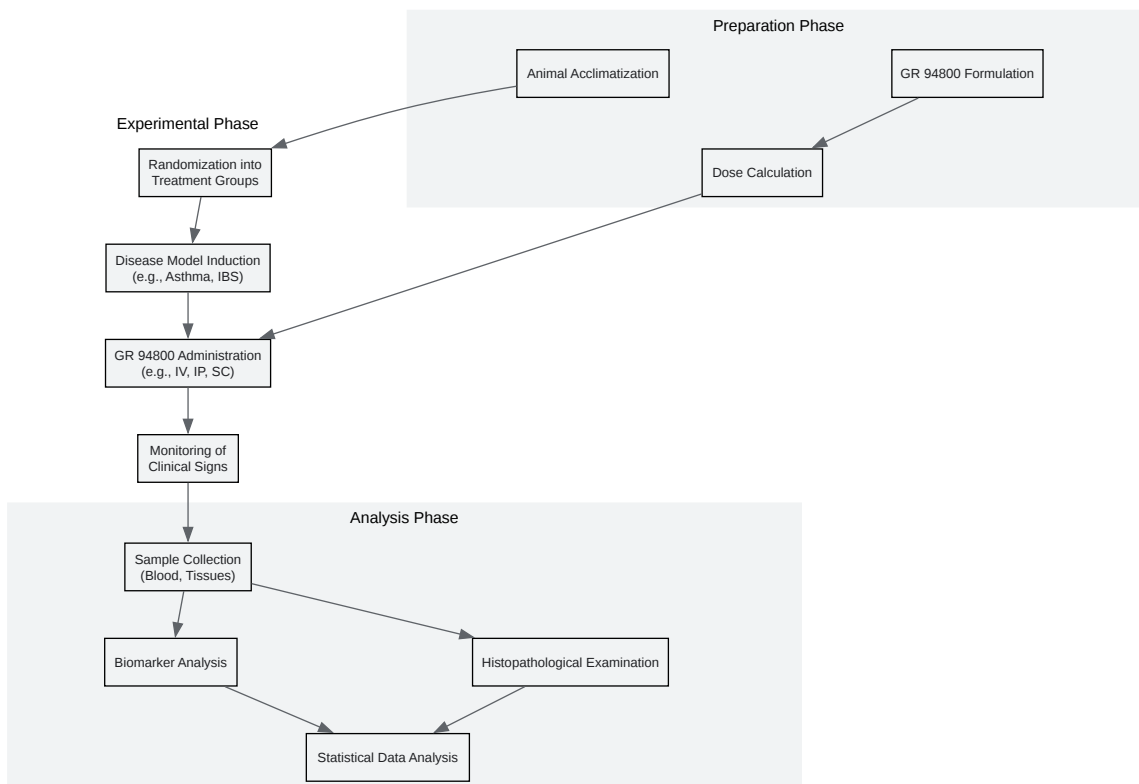
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of **GR 94800**. A common starting point for peptide formulations is sterile, pyrogen-free saline (0.9% NaCl). For less soluble peptides, co-solvents or solubilizing agents may be necessary. It is

crucial to perform vehicle-only control experiments to account for any effects of the formulation itself.

Vehicle Component	Purpose	Considerations
Saline (0.9% NaCl)	Primary solvent	Ensure sterility and isotonicity.
Phosphate-Buffered Saline (PBS)	Primary solvent, pH buffer	Maintains physiological pH.
Dimethyl Sulfoxide (DMSO)	Co-solvent for poorly soluble compounds	Use at low concentrations (<5-10% of final volume) due to potential toxicity.
Polyethylene Glycol (PEG)	Solubilizing agent	Different molecular weights (e.g., PEG300, PEG400) can be tested.
Tween 80 / Cremophor EL	Surfactants to increase solubility	Can have biological effects and should be used with caution and appropriate controls.

Experimental Workflow for In Vivo Administration

The following diagram outlines a general workflow for an in vivo study involving **GR 94800**.



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General In Vivo Experimental Workflow

Application in a Murine Model of Allergic Asthma

Objective: To evaluate the efficacy of **GR 94800** in a murine model of ovalbumin (OVA)-induced allergic asthma.

Materials:

- **GR 94800**
- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Alum)
- Sterile saline (0.9% NaCl)

- Vehicle for **GR 94800** (e.g., sterile saline)
- Mice (e.g., BALB/c, 6-8 weeks old)

Protocol:

- Sensitization:
 - On day 0 and day 14, administer an intraperitoneal (IP) injection of 100 μ L of a solution containing 20 μ g OVA emulsified in 2 mg of alum in sterile saline.
 - A control group should receive an IP injection of saline with alum only.
- Challenge:
 - From day 21 to day 23, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day.
 - The control group should be exposed to a saline aerosol.
- **GR 94800** Administration:
 - Administer **GR 94800** (e.g., via IP or IV injection) at a predetermined dose 30-60 minutes prior to each OVA challenge.
 - The vehicle control group should receive an equivalent volume of the vehicle.
- Assessment of Airway Inflammation and Hyperresponsiveness (Day 25):
 - Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
 - Histology: Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
 - Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

Application in a Rat Model of Irritable Bowel Syndrome (IBS)

Objective: To assess the effect of **GR 94800** on visceral hypersensitivity in a rat model of post-inflammatory IBS.

Materials:

- **GR 94800**
- Trinitrobenzenesulfonic acid (TNBS)
- Ethanol
- Sterile saline (0.9% NaCl)
- Vehicle for **GR 94800** (e.g., sterile saline)
- Rats (e.g., Wistar or Sprague-Dawley, 200-250 g)

Protocol:

- Induction of Colitis:
 - On day 0, under light anesthesia, instill 1 mL of TNBS (50 mg/mL in 50% ethanol) intrarectally via a catheter inserted 8 cm from the anus.
 - Keep the rat in a head-down position for a few minutes to ensure distribution of the TNBS.
 - A control group should receive a saline enema.
- Recovery and Development of Visceral Hypersensitivity:
 - Allow the rats to recover for at least 2 weeks. During this period, the acute inflammation subsides, but visceral hypersensitivity persists.
- **GR 94800** Administration:

- On the day of the experiment (e.g., day 15), administer **GR 94800** (e.g., via IP or SC injection) at a predetermined dose 30-60 minutes before the assessment of visceral sensitivity.
- The vehicle control group should receive an equivalent volume of the vehicle.
- Assessment of Visceral Sensitivity:
 - Measure the visceromotor response (VMR) to colorectal distension (CRD).
 - Insert a balloon catheter into the colon and secure it.
 - Record the abdominal muscle contractions (electromyography) or visually score the abdominal withdrawal reflex in response to graded pressures of balloon inflation (e.g., 20, 40, 60, 80 mmHg).
 - Compare the VMR between the **GR 94800**-treated and vehicle-treated groups.

Pharmacokinetics

As a peptide, **GR 94800** is likely to exhibit rapid clearance and a short half-life in vivo due to proteolysis and renal filtration. Specific pharmacokinetic parameters for **GR 94800** are not readily available in the public domain and would need to be determined experimentally. A typical pharmacokinetic study would involve the following:

Parameter	Description
C _{max}	Maximum plasma concentration
T _{max}	Time to reach C _{max}
t _{1/2}	Half-life
AUC	Area under the plasma concentration-time curve
Bioavailability	The fraction of the administered dose that reaches systemic circulation

Note: The protocols provided are templates and may require optimization based on specific experimental goals and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

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References

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